molecular formula C24H25ClFN5O3 B602069 (2Z)-Afatinib CAS No. 1680184-59-1

(2Z)-Afatinib

Katalognummer: B602069
CAS-Nummer: 1680184-59-1
Molekulargewicht: 485.95
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-Afatinib, also known by its research code BIBW 2992 and marketed as Gilotrif®, is a second-generation, irreversible inhibitor of the ErbB receptor family of tyrosine kinases . As an anilinoquinazoline derivative, it acts as an ATP-competitive inhibitor that covalently binds to and irreversibly blocks signaling from epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and HER4 (ErbB4) . This irreversible mechanism inhibits tyrosine kinase autophosphorylation, leading to the downregulation of critical downstream signaling pathways such as MAPK and PI3K-AKT, which are pivotal for cell proliferation and survival in various cancers . The primary research application of this compound is in the study of non-small cell lung cancer (NSCLC), particularly models harboring EGFR mutations . It demonstrates potent activity against common activating mutations (exon 19 deletions and L858R), and is a valuable tool for investigating less common mutations such as G719X, L861Q, and S768I . Furthermore, its ability to inhibit multiple ErbB family members makes it a compound of interest for researching other ErbB-driven malignancies, including head and neck squamous cell carcinoma and HER2-positive breast cancer . Evidence also suggests afatinib has research utility in models with certain exon 20 insertion mutations (e.g., A763, M766, N771, V769) and in exploring mechanisms of resistance to other tyrosine kinase inhibitors .

Eigenschaften

IUPAC Name

(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QGZUEGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103129
Record name 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680184-59-1
Record name 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Six-Step Synthesis from 4-Fluoro-2-Aminobenzoic Acid

The most widely cited route begins with 4-fluoro-2-aminobenzoic acid and proceeds through six sequential reactions: cyclization, nitration, substitution, reduction, condensation, and salification. Key steps include:

  • Cyclization : Formamidine acetate facilitates quinazoline ring formation in anhydrous ethanol at 80°C for 6 hours, achieving a 92% yield.

  • Nitration : Potassium nitrate replaces traditional mixed acids (HNO₃/H₂SO₄), reducing waste acid generation while maintaining 88% yield and >98% selectivity.

  • Substitution : (S)-3-hydroxytetrahydrofuran introduces stereospecificity at the 7-position via nucleophilic aromatic substitution (110°C, 8 hours, 85% yield).

Total Yield : 41.60% with 99.48% purity after salification with maleic acid.

High-Purity Method via Trans-4-Dimethylaminocroton Hydrochloride

A patent by Changmao Biochemical Engineering Co., Ltd. details a condensed route using trans-4-dimethylaminocroton hydrochloride and N4-(3-chloro-4-fluorophenyl)-7-(S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine . Critical parameters:

  • Coupling Reaction : Conducted at 0°C in ethyl acetate/N-methylpyrrolidone (NMP) with chlorinated sulfone, achieving 98.2% conversion.

  • Purification : pH adjustment to 9.0 followed by ethyl acetate extraction removes unreacted intermediates, yielding 95.3% purity without chromatography.

Atom-Economical Approach via Quinazoline Nucleus Modification

Google Patents discloses a method starting from 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline , utilizing N,N-dimethylformamide dimethyl acetal and acetic anhydride. Highlights:

  • Cyclization : Achieved in toluene at 105–110°C for 3 hours (92.4% intermediate yield).

  • Condensation : Reflux with 3-chloro-4-fluoroaniline in acetic anhydride (115–125°C, 6 hours) affords crude Afatinib, subsequently purified via crystallization.

Critical Analysis of Reaction Steps

Cyclization and Nitration Optimization

The choice of potassium nitrate over mixed acids in nitration (Figure 1) mitigates safety risks and simplifies waste treatment. Comparative studies show:

ParameterKNO₃ MethodMixed Acid Method
Yield88%82%
Reaction Time4 hours6 hours
Waste Acidity (pH)2.5<1.0

Stereochemical Control in Substitution Reactions

The (S)-tetrahydrofuran-3-yloxy group’s introduction demands strict control over:

  • Solvent Polarity : NMP enhances nucleophilicity of (S)-3-hydroxytetrahydrofuran.

  • Temperature Gradients : Stepwise heating from 80°C to 110°C prevents epimerization.

Process Optimization and Industrial Considerations

Solvent and Catalyst Selection

  • Cyclization : Ethanol outperforms DMF in reducing byproduct formation (3.2% vs. 8.7% impurities).

  • Reduction : Pd/C (10% w/w) in acetic acid achieves 94% hydrogenation efficiency for nitro intermediates, superior to Fe/CH₃COOH (78%).

Temperature and Time Optimization

Data from pilot-scale reactors demonstrate:

StepOptimal Temp.TimeYield
Nitration40°C4 hours88%
Substitution0°C2 hours98.2%
Condensation120°C6 hours92.4%

Purification Techniques

Chromatography-free methods dominate industrial workflows:

  • Crystallization : Ethyl acetate/hexane (1:3) recrystallizes Afatinib dimaleate to >99.4% purity.

  • pH-Controlled Extraction : Sodium hydroxide-mediated phase separation removes hydrophilic impurities.

Comparative Evaluation of Methodologies

MethodStepsTotal YieldPurityIndustrial Viability
Six-Step641.60%99.48%High
Patent (High-Purity)376.8%95.3%Moderate
Atom-Economical468.2%98.1%High

Key trade-offs:

  • Step Count vs. Yield : The six-step route’s lower yield compensates for superior impurity control.

  • Solvent Volume : NMP usage in patent methods raises environmental concerns compared to ethanol-based processes .

Analyse Chemischer Reaktionen

Afatinib impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afatinib impurity can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

Non-Small Cell Lung Cancer (NSCLC)

(2Z)-Afatinib is primarily used in treating advanced NSCLC with activating EGFR mutations. It has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to traditional chemotherapy.

  • Clinical Trials : The LUX-Lung trials have demonstrated that afatinib significantly outperforms first-generation EGFR TKIs such as gefitinib in terms of PFS. For instance, the LUX-Lung 7 trial reported a median PFS of 11.0 months for afatinib versus 10.9 months for gefitinib, with an objective response rate (ORR) of 70% compared to 56% for gefitinib .
  • Case Studies : A recent case study highlighted a patient with NSCLC who achieved a partial response after 27 months on afatinib, illustrating its potential for long-term disease control .

Head and Neck Squamous Cell Carcinoma (HNSCC)

Afatinib has also been investigated in HNSCC, particularly in patients with EGFR mutations.

  • Preoperative Studies : A phase II study evaluated afatinib's safety and efficacy in treatment-naïve operable HNSCC patients. After two weeks of treatment, a metabolic response was observed in 59% of patients without delaying surgery .
  • Biomarker Analysis : The study identified several biomarkers associated with treatment response, including baseline phosphorylation levels of RB1 and ERK1/2 .

Real-World Effectiveness

Real-world studies have confirmed the effectiveness of afatinib outside clinical trial settings. For instance, a multicenter study in Vietnam evaluated afatinib as a first-line treatment for advanced NSCLC with uncommon EGFR mutations, demonstrating its applicability across diverse patient populations .

Side Effects and Management

While afatinib is generally well-tolerated, some patients experience adverse effects such as diarrhea and skin rash. Management strategies include dose adjustments and supportive care measures to mitigate these side effects .

Summary Table of Clinical Findings

Study/TrialCancer TypeKey FindingsPFS (months)ORR (%)
LUX-Lung 7NSCLCAfatinib vs Gefitinib11.0 vs 10.970 vs 56
EORTC PreoperativeHNSCCMetabolic response rateN/A59
Vietnam MulticenterAdvanced NSCLCReal-world effectivenessN/AN/A

Wirkmechanismus

The mechanism of action of Afatinib impurity is closely related to that of Afatinib. Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, irreversibly inhibiting their tyrosine kinase activity. This results in the downregulation of ErbB signaling pathways, which are crucial for cancer cell proliferation and survival. The impurity may also interact with these molecular targets, although its potency and efficacy are generally lower compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other EGFR-TKIs

Osimertinib
  • However, osimertinib demonstrated superior PFS in patients with brain metastases (HR: 0.62; p < 0.05) .
  • Mechanistic Differences : Osimertinib, a third-generation EGFR-TKI, selectively inhibits EGFR T790M resistance mutations, whereas afatinib’s irreversible binding targets wild-type and common mutant EGFR isoforms (e.g., Del19, L858R) .
Reversible EGFR-TKIs (e.g., Gefitinib, Erlotinib)
  • Survival Outcomes : First-line afatinib showed comparable efficacy to reversible TKIs in PFS (HR: 0.58 vs. 0.46) and OS (HR: 0.65 vs. 0.80), suggesting similar clinical benefits in EGFR-mutant NSCLC .
  • Resistance Profile : Afatinib’s irreversible binding may delay resistance compared to reversible TKIs, though both classes face challenges from T790M and MET amplification .

Structural and Efficacy Differences in HER2 Mutations

Afatinib’s efficacy varies significantly across HER2 exon 20 insertion subtypes:

  • G776delinsVC Mutations : Patients with this variant achieved an objective response rate (ORR) of 40% and median PFS of 7.6 months, with one patient showing 12.0 months PFS .
  • YVMA Insertions: No responses (ORR: 0%) and shorter PFS (1.2 months) were observed due to steric hindrance in the drug-binding pocket, as confirmed by structural modeling .
  • Limitations : Small sample sizes (e.g., n = 5 for G776delinsVC) and lack of molecular dynamics simulations for variants like G776delinsVV/LC limit conclusive comparisons .

Antitumor Activity Compared to Chemotherapeutic Agents

  • HepG2 and HCT116 Cell Lines :

    Compound IC50 (mg/ml)
    Afatinib 5.4–11.4
    5-Fluorouracil 5.3–7.9
    Experimental 3a 7.7–14.0

    Afatinib showed comparable cytotoxicity to 5-FU but was less potent than experimental compound 3a .

Cross-Reactivity with Structural Analogs

  • Vandetanib : A competitive ELISA confirmed minimal cross-reactivity (<5%) between afatinib and vandetanib, attributed to differences in the chloro-4-fluorophenyl moiety .
  • Epitope Specificity : Anti-afatinib antibodies recognize a 13 Å epitope spanning the succinic acid-conjugated amide bond, ensuring high specificity for therapeutic drug monitoring .

Combination Therapy Efficacy

  • Cetuximab Synergy: Not directly studied, but afatinib’s irreversible binding may complement cetuximab’s EGFR extracellular blockade in KRAS wild-type cancers .

Key Limitations :

  • Small cohorts in HER2 mutation studies .
  • Limited data on afatinib’s activity against rare EGFR/HER2 variants .

Recommendations :

  • Prioritize trials assessing afatinib in HER2 G776delinsVC-expressing cancers.
  • Develop predictive biomarkers for afatinib-responsive populations .

Biologische Aktivität

(2Z)-Afatinib is a potent, irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human EGFR 2 (HER-2). Its biological activity has been extensively studied, particularly in the context of various cancers, including non-small cell lung cancer (NSCLC) and bladder cancer. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and clinical implications.

Afatinib functions by irreversibly binding to the EGFR, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. The primary pathways affected include:

  • PI3K/Akt Pathway : Inhibition leads to decreased phosphorylation of Akt, a key player in cell survival and proliferation.
  • MAPK/ERK Pathway : Afatinib also inhibits ERK1/2 phosphorylation, reducing cellular proliferation and promoting apoptosis.

In Vitro Studies

Several studies have demonstrated the effects of afatinib on various cancer cell lines. One notable study assessed its impact on T24 bladder cancer cells:

  • Proliferation : The MTT assay showed that afatinib inhibited T24 cell proliferation in a dose- and time-dependent manner. Significant reductions in cell viability were observed at concentrations ranging from 5 to 20 µmol/L .
  • Apoptosis : Flow cytometric analysis indicated that afatinib treatment increased the apoptosis rate of T24 cells as concentrations rose. The study highlighted a shift in the Bcl-2/Bax ratio, with increased Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) levels .
  • Cell Invasion : Afatinib significantly inhibited the invasive capabilities of T24 cells as demonstrated by Transwell assays, suggesting its potential utility in preventing metastasis .

Non-Small Cell Lung Cancer (NSCLC)

Afatinib has shown efficacy in patients with NSCLC harboring specific mutations. A recent case study illustrated the treatment course of a patient who experienced a partial response after initiating afatinib therapy. Despite some adverse effects, such as diarrhea and paronychia, the patient maintained a good quality of life for over two years before disease progression necessitated resuming treatment .

ASCENT Trial

The ASCENT trial investigated afatinib's role in locally advanced epidermal growth factor receptor-positive (EGFR+) cancers. Key findings include:

  • Overall Response Rate (ORR) : Induction afatinib yielded an ORR of 63%.
  • Pathological Response : Among patients who underwent surgery post-treatment, significant pathological responses were observed, with many achieving major or complete responses.
  • Survival Rates : With a median follow-up of 5 years, median progression-free survival (PFS) was reported at 2.6 years and overall survival (OS) at 5.8 years .

Adverse Effects

While afatinib is generally well-tolerated, some patients may experience significant side effects:

  • Interstitial Pneumonia : Reports indicate cases of afatinib-induced interstitial pneumonia, which can progress rapidly and may be fatal if not diagnosed promptly .
  • Diarrhea and Skin Reactions : Common adverse events include gastrointestinal disturbances and skin reactions, necessitating dose adjustments or supportive care interventions .

Summary Table of Biological Activity

Activity Effect Mechanism
ProliferationInhibition in a dose-dependent mannerEGFR signaling blockade
ApoptosisIncreased rates with higher concentrationsModulation of Bcl-2/Bax ratio
Cell InvasionSignificant reductionInhibition of invasion pathways
Clinical Response (NSCLC)Partial responses observedTargeting specific EGFR mutations
Adverse EffectsDiarrhea, interstitial pneumoniaDose-dependent toxicity

Q & A

Q. What are the recommended safety protocols for handling (2Z)-Afatinib in laboratory settings?

this compound requires adherence to GHS07 safety standards, including:

  • Use of PPE (gloves, eye protection, lab coats) to avoid skin/eye contact.
  • Conducting experiments in well-ventilated areas or fume hoods.
  • Immediate decontamination of spills with water and soap.
  • Storage in sealed containers in locked, ventilated spaces .

Q. How does the irreversible inhibition mechanism of this compound differ from first-generation EGFR-TKIs?

Unlike reversible inhibitors (e.g., gefitinib), this compound forms covalent bonds with EGFR/HER2 tyrosine kinases, leading to prolonged suppression of downstream signaling. Preclinical studies demonstrate its broader efficacy against uncommon EGFR mutations (e.g., G719X, S768I) and resistance to first-generation TKIs .

Q. What experimental models are validated for assessing this compound’s pharmacokinetics and toxicity?

  • In vitro: Use NSCLC cell lines with EGFR mutations (e.g., exon 19 deletions) to evaluate IC50 values.
  • In vivo: Xenograft models in immunodeficient mice, with plasma concentration monitoring via LC-MS/MS.
  • Clinical correlation: Cross-reference phase III trial data (e.g., LUX-Lung 3/6) for dose-response validation .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate acquired resistance mechanisms to this compound in EGFR-mutant NSCLC models?

  • Sequential biopsy analysis: Track T790M or MET amplification via NGS in pre-/post-treatment tumor samples.
  • In vitro mutagenesis screens: Expose EGFR-mutant cell lines to escalating this compound doses to identify resistance pathways.
  • Combination therapies: Test synergies with MET inhibitors (e.g., crizotinib) or anti-angiogenics (e.g., bevacizumab) .

Q. How should researchers address contradictory survival outcomes observed between different clinical trials of this compound?

  • Data triangulation: Compare OS/PFS metrics across trials (e.g., LUX-Lung 3 vs. LUX-Lung 6) while adjusting for covariates like mutation subtype (exon 19 vs. L858R).
  • Meta-analysis: Pool data from RCTs using fixed/random-effects models to resolve discrepancies (e.g., higher treatment-related mortality in some cohorts vs. survival benefits in exon 19 populations) .

Q. What methodological considerations are critical when designing a phase II trial for this compound in neoadjuvant NSCLC settings?

  • Endpoint selection: Use RECIST 1.1 criteria for radiologic response, supplemented by pathologic regression scoring.
  • Dose optimization: Implement adaptive dosing (e.g., 10 mg decrements) to manage TRAEs while maintaining efficacy.
  • Surgical candidacy criteria: Define thresholds for tumor downstaging (e.g., ≥50% reduction in tumor volume) based on phase II ASCENT trial protocols .

Q. How can researchers leverage this compound’s immunomodulatory effects to enhance checkpoint inhibitor efficacy?

  • Preclinical validation: Assess PD-L1 upregulation in EGFR-mutant cell lines treated with this compound.
  • Clinical trials: Design combinatorial studies (e.g., ALPHA phase II NCT03695510) using pembrolizumab + this compound, with ORR and immune infiltration as co-primary endpoints .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing heterogeneous response data in this compound studies?

  • Subgroup analysis: Stratify patients by mutation type (e.g., compound mutations vs. single PACC mutations) using Cox proportional hazards models.
  • Sensitivity analysis: Evaluate robustness of survival outcomes by excluding outliers or adjusting for dose modifications .

Q. How should researchers document and validate this compound’s efficacy in rare EGFR mutations?

  • Case series reporting: Follow NCCN guidelines to detail mutation-specific responses (e.g., L861Q) with longitudinal imaging and ctDNA monitoring.
  • In vitro profiling: Use Ba/F3 cell lines transfected with rare EGFR variants to quantify inhibitory potency .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies across multicentric cohorts?

  • Standardized protocols: Adopt CONSORT guidelines for RCTs, with centralized IRB approval and adverse event reporting.
  • Data sharing: Publish raw datasets (e.g., pharmacokinetic parameters, mutation profiles) in supplementary materials for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-Afatinib
Reactant of Route 2
Reactant of Route 2
(2Z)-Afatinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.